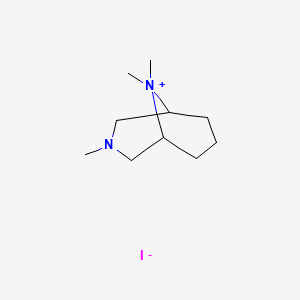![molecular formula C7H14ClNOS B13792194 1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride is a spirocyclic compound that features a unique arrangement of oxygen, sulfur, and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . The reaction conditions often include the use of solvents such as ethyl acetate and chloroform, and the reaction may be carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can lead to the formation of simpler spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,4-Dioxa-8-azaspiro[4.5]decane: Used in the synthesis of spirocyclotriphosphazenes.
The uniqueness of this compound lies in its specific arrangement of oxygen, sulfur, and nitrogen atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNOS |
|---|---|
Molecular Weight |
195.71 g/mol |
IUPAC Name |
1-oxa-4-thia-9-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C7H13NOS.ClH/c1-2-7(6-8-3-1)9-4-5-10-7;/h8H,1-6H2;1H |
InChI Key |
KEBXYZHQJQOXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)OCCS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


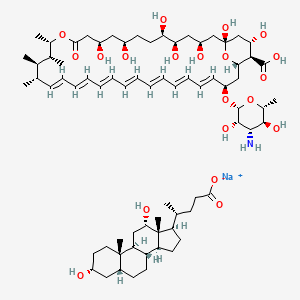
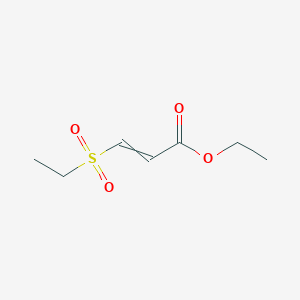
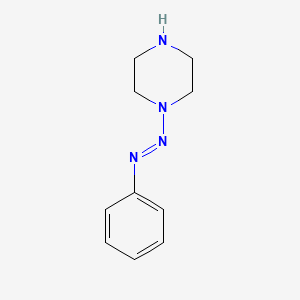
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
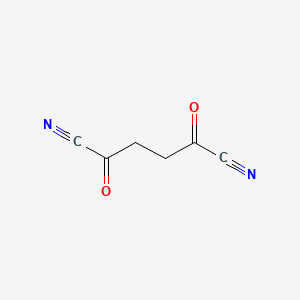
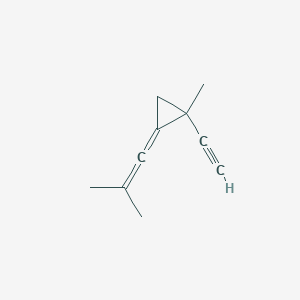
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
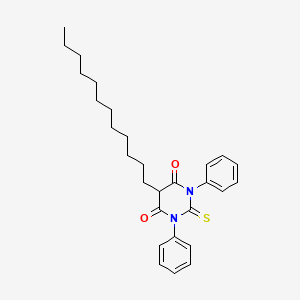
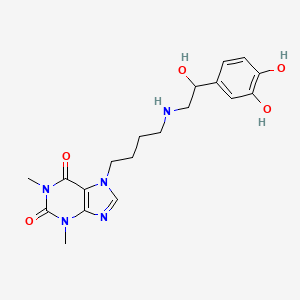
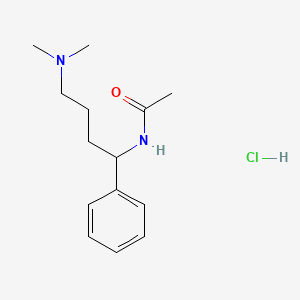
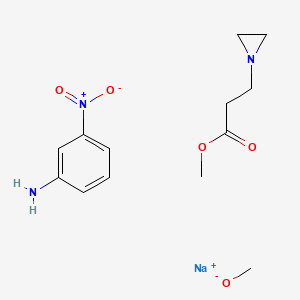
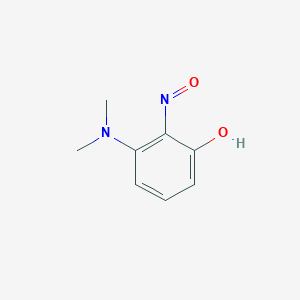
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
